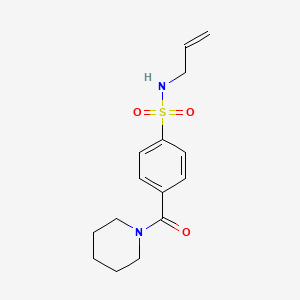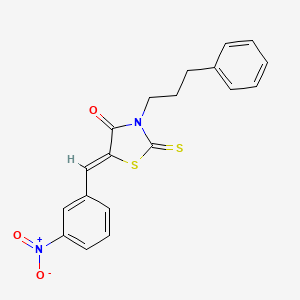![molecular formula C22H15Cl2N3O5 B4595253 methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4595253.png)
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Descripción general
Descripción
Methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C22H15Cl2N3O5 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.0388760 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis Techniques
Research on heterocyclic compounds, including pyrimidines, pyrazoles, and indoles, demonstrates the extensive interest in developing new synthetic methods and characterizing novel compounds. For instance, studies have explored the behavior of heterocyclic analogs towards phosphorus ylide, indicating transylidation reactions and the formation of diverse compounds (T. Nishiwaki et al., 1978; H. Hafez et al., 2016). These works highlight the potential for synthesizing complex molecules that may share structural similarities with the compound , showcasing the versatility of heterocyclic chemistry in generating biologically active molecules.
Biological Activities and Potential Applications
Several studies have synthesized and evaluated the biological activities of novel compounds, revealing their potential as antimicrobial and anticancer agents. For example, compounds with pyrazole and pyrimidine moieties have shown significant antimicrobial and anticancer activities, suggesting a broad spectrum of potential therapeutic applications (E. El-Sawy et al., 2013; T. El‐Emary & Shawkat A. Abd El-Mohsen, 2012). These findings underscore the significance of heterocyclic compounds in medicinal chemistry, particularly for their roles in designing new therapeutic agents.
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds, including the utilization of specific synthetic routes and analytical techniques, form a cornerstone of research in this area. Studies have detailed the synthesis of compounds featuring chlorophenyl, methyl, and pyrimidinone groups, utilizing methodologies such as microwave irradiation and X-ray crystallography for structural elucidation (Huanmei Guo & Jie Shun, 2004). These approaches highlight the complex nature of synthesizing and confirming the structure of novel heterocyclic compounds, which is critical for understanding their potential applications in scientific research.
Propiedades
IUPAC Name |
methyl 2-[3-[(E)-[1-(3,4-dichlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-32-19(28)11-26-10-12(14-4-2-3-5-18(14)26)8-15-20(29)25-22(31)27(21(15)30)13-6-7-16(23)17(24)9-13/h2-10H,11H2,1H3,(H,25,29,31)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKWOJGHRSBURP-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4595174.png)
![1-[(3-bromo-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4595182.png)
![{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER](/img/structure/B4595191.png)

![3-ISOBUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B4595196.png)
![3-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4595202.png)
![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4595204.png)
![N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4595217.png)
![N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4595223.png)

![3-ethyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4595230.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4595247.png)
![methyl (9Z)-9-{[5-(4-bromophenyl)furan-2-yl]methylidene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4595256.png)
